Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate
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Overview
Description
Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include ethanol, thiourea, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and receptors, modulating biochemical pathways and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other thiazole derivatives.
Properties
IUPAC Name |
methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-11-7(5-14-6)9(2,10)4-8(12)13-3/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDIHMATKWKBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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